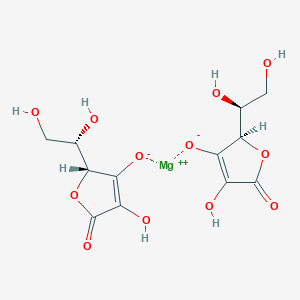![molecular formula C9H7N5 B106313 1H-Pyrazolo[3,4-b]quinoxalin-3-amine CAS No. 40254-90-8](/img/structure/B106313.png)
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
説明
The compound 1H-Pyrazolo[3,4-b]quinoxalin-3-amine is a derivative of the pyrazoloquinoline family, which has been the subject of extensive research due to its interesting chemical properties and potential biological activities. Over the years, various methods have been developed for the synthesis of pyrazoloquinoline derivatives, and their biological properties have been explored in different contexts, including their use as fluorescent sensors, apoptosis inducers, kinase inhibitors, and antibacterial agents .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives has been achieved through various methods. One approach involves one-pot amidation/N-arylation reactions under transition metal-free conditions to create pyrazolo[1,5-a]quinoxalin-4(5H)-ones, which is a related structure to 1H-Pyrazolo[3,4-b]quinoxalin-3-amine . Another method includes multicomponent synthesis in aqueous media, which offers advantages such as higher yields, lower costs, and environmental friendliness . Additionally, a four-component reaction has been used to synthesize spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, showcasing the versatility of pyrazoloquinoline synthesis .
Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine is characterized by a fused ring system that includes a pyrazole and a quinoxaline moiety. Detailed NMR spectroscopic investigations have been reported for related compounds, providing insights into the chemical shift assignments of 1H, 13C, and 15N resonances, which are crucial for understanding the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of pyrazoloquinoline derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines has been achieved, demonstrating the potential for selective functionalization of these compounds . The ability to selectively modify these molecules opens up possibilities for creating a diverse array of derivatives with tailored properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine derivatives are influenced by their molecular structure. These properties are important for their potential applications as fluorescent sensors and biologically active compounds. The photophysical properties of 1H-pyrazolo[3,4-b]quinolines have been summarized, highlighting over a century of research into their characteristics . Additionally, the biological activities of these compounds, such as their role as apoptosis inducers and kinase inhibitors, are closely related to their chemical properties .
科学的研究の応用
Apoptosis Inducers in Cancer Therapy
- Zhang et al. (2008) identified N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent apoptosis inducers, particularly effective against cancer cells derived from human solid tumors. Their structure-activity relationship (SAR) study led to the discovery of these compounds with significant activity in cancer cell growth inhibition assays (Zhang et al., 2008).
Photoredox Catalysis in Chemical Synthesis
- Sun et al. (2020) developed a visible-light photoredox catalyzed C−N coupling of quinoxaline-2(1H)-ones with azoles, demonstrating wide substrate scope and high regioselectivity. This method avoids the use of additional photocatalysts in an autocatalytic manner (Sun et al., 2020).
Antibacterial and Antimycobacterial Activity
- Lapa et al. (2013) found that 3-amino-1H-pyrazolo[3,4-b]quinolines exhibit significant inhibitory activity on bacterial serine/threonine protein kinases, showing potential in antibacterial and antimycobacterial applications (Lapa et al., 2013).
Applications in Electroluminescent Devices
- Chaczatrian et al. (2004) highlighted the novel synthesis of 1H-pyrazolo[3,4-b]quinolines as luminophores for electroluminescent devices. They provided a new method for synthesizing these compounds, which are essential for the development of such devices (Chaczatrian et al., 2004).
Review of Over 100 Years of Research
- Danel et al. (2022) provided a comprehensive review of over 100 years of research on the synthesis and properties of 1H-pyrazolo[3,4-b]quinolines. This includes their application as potential fluorescent sensors and biologically active compounds (Danel et al., 2022).
将来の方向性
特性
IUPAC Name |
2H-pyrazolo[4,3-b]quinoxalin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHVZCLBMTZRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(NN=C3N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289030 | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
CAS RN |
56984-56-6 | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56984-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[3,4-b]quinoxalin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)









